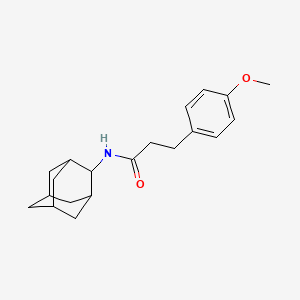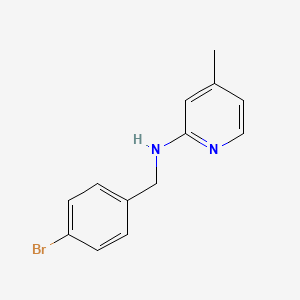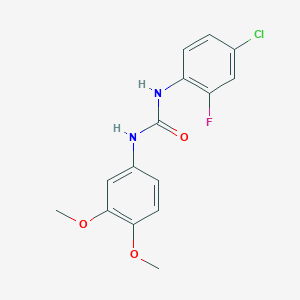
N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea, also known as CFMU, is a compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. CFMU belongs to the class of urea derivatives and has been shown to exhibit potent antitumor and anti-inflammatory activities. In
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in cancer and inflammation. N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent antitumor and anti-inflammatory activities. However, N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain assays. In addition, N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea has not been extensively studied in vivo, so its pharmacokinetics and toxicity profile are not well understood.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea. One area of interest is the development of N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea analogs with improved pharmacokinetic and toxicity profiles. Another area of interest is the investigation of N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea as a potential treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, further studies are needed to elucidate the mechanism of action of N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea and to identify its molecular targets.
Synthesemethoden
The synthesis of N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea involves the reaction of 4-chloro-2-fluoroaniline with 3,4-dimethoxyphenyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition of the isocyanate to the aniline, followed by elimination of the triethylamine to form the desired product. The synthesis of N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea has been optimized to yield high purity and high yield of the product.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea has been extensively studied for its potential therapeutic applications. In vitro studies have shown that N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. N-(4-chloro-2-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Eigenschaften
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3/c1-21-13-6-4-10(8-14(13)22-2)18-15(20)19-12-5-3-9(16)7-11(12)17/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKSCAVMJBLTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-(3,4-dimethoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

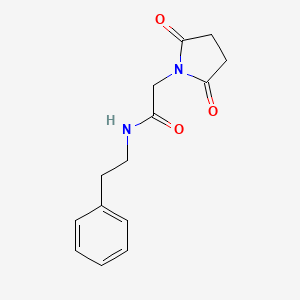
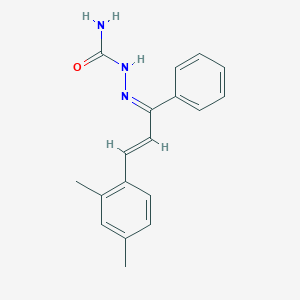

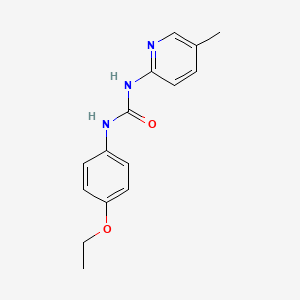
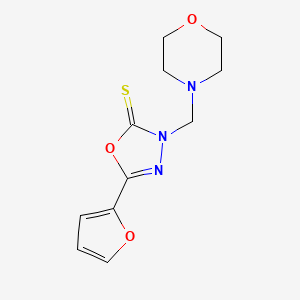
![N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5724525.png)
![N-{3-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B5724529.png)


![{4-[(4-tert-butylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5724536.png)
![6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5724553.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5724561.png)
